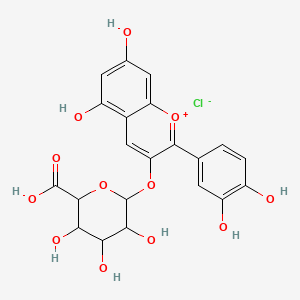![molecular formula C12H16N4 B13883976 N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is a compound that features a benzene ring substituted with a diamine group and an imidazole ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde.
Attachment to Benzene Ring: The imidazole ring is then attached to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and other leaving groups are used in substitution reactions, often in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted benzene and imidazole derivatives, which can have different functional groups such as hydroxyl, amino, and halide groups .
Wissenschaftliche Forschungsanwendungen
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the diamine group can form hydrogen bonds with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole: Structurally related but lacks the benzene ring and diamine group.
2-Ethyl-4-methylimidazole: Similar imidazole structure but with different substituents.
Imidazole: The parent compound of the imidazole family, simpler in structure.
Uniqueness
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is unique due to its combination of a benzene ring, diamine group, and imidazole ring. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H16N4 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H16N4/c1-16-9-14-8-10(16)6-7-15-12-5-3-2-4-11(12)13/h2-5,8-9,15H,6-7,13H2,1H3 |
InChI-Schlüssel |
QCNYGXAHOIYFLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1CCNC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
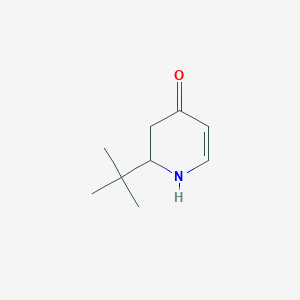
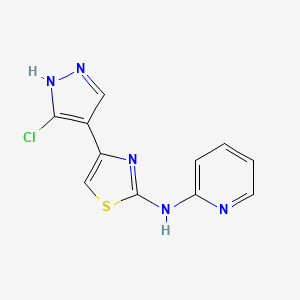


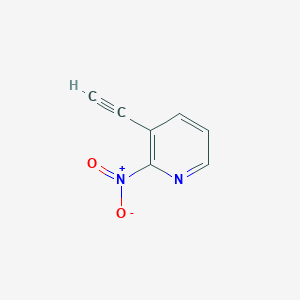
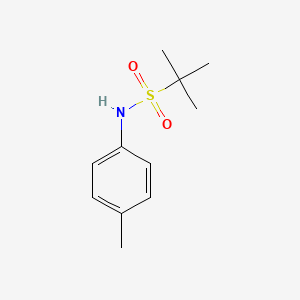
![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)

![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)

